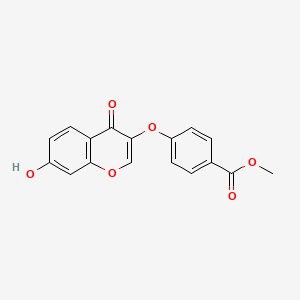

Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester

Description

Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester (hereafter referred to as Compound A) is a hybrid molecule combining a coumarin (4H-1-benzopyran-4-one) scaffold with a benzoic acid methyl ester moiety. The coumarin core is substituted with a hydroxy group at position 7 and linked via an oxygen bridge at position 3 to the benzoate ester.

Compound A’s synthesis likely involves condensation reactions between substituted benzopyran-3-carboxaldehydes and malonic acid derivatives, a method analogous to procedures described for similar chromene-carboxylic acid hybrids .

Properties

IUPAC Name |

methyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-21-17(20)10-2-5-12(6-3-10)23-15-9-22-14-8-11(18)4-7-13(14)16(15)19/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEGZILUCAJRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160431 | |

| Record name | Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-05-7 | |

| Record name | Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester, also known as methyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, estrogenic effects, and potential applications in medicine.

The compound has the following chemical properties:

- Molecular Formula : C17H12O6

- Molecular Weight : 312.274 g/mol

- CAS Number : 32142-43-1

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial activity. A study involving various coumarin analogues, including those related to benzoic acid derivatives, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some analogues ranged from 1 to 4 μg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Coumarin Analogues

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 1 |

| Compound B | B. subtilis | 2 |

| Compound C | E. coli | 4 |

Estrogenic Activity

The estrogenic activity of compounds similar to benzoic acid derivatives has been studied extensively. For instance, 4-hydroxy-benzoic acid has been shown to promote the proliferation of MCF-7 breast cancer cells in a dose-dependent manner, suggesting that compounds with similar structures may also exhibit estrogen-like effects. The mechanism involves the activation of estrogen receptors and subsequent signaling pathways (ERK, PI3K/AKT), which are crucial for cell proliferation .

Table 2: Effects on MCF-7 Cell Proliferation

| Compound | Concentration (µM) | Proliferation (%) |

|---|---|---|

| 4-Hydroxy-benzoic Acid | 100 | 121.9 ± 5.63 |

| Control (No Treatment) | - | 100 |

Case Studies

-

Antimicrobial Efficacy :

A study highlighted the efficacy of methyl esters derived from benzoic acid in inhibiting fungal pathogens. The redox-active nature of these compounds disrupted cellular antioxidation systems in fungi, leading to increased susceptibility to treatment . -

Estrogenic Mechanisms :

Research on phytoestrogens revealed that compounds similar to benzoic acid derivatives can influence estrogen receptor pathways significantly. The study found that the protein expression levels of p-ERK and p-AKT increased after treatment with these compounds, indicating their role in mediating estrogen-like effects in breast cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

Agricultural Applications

- Plant Growth Regulators

- Pesticidal Activity

Materials Science Applications

- Polymer Additives

- Coatings and Films

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry demonstrated that similar compounds exhibited significant antioxidant activity in vitro. This suggests that benzoic acid derivatives could be developed into functional food ingredients or dietary supplements.

Case Study 2: Antimicrobial Efficacy

Research conducted on benzoic acid derivatives showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This opens avenues for pharmaceutical applications in treating infections.

Case Study 3: Plant Growth Promotion

Field trials indicated that applying benzoic acid derivatives significantly improved the growth of certain crops under stress conditions. Such findings support the development of sustainable agricultural practices.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

In contrast, Compound A’s 7-hydroxy group may favor hydrogen bonding, influencing solubility and target interactions.

Ester Group Variability :

- Replacement of the methyl benzoate in Compound A with a benzyloxy-acetic ester (as in ) significantly increases molecular weight and solubility in polar aprotic solvents like DMF, suggesting utility in drug formulation.

Q & A

Basic: How can the structure of this compound be unambiguously confirmed using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H-NMR identifies protons on the chromene ring (δ 6.5–8.0 ppm for aromatic protons) and ester methyl groups (δ ~3.8–4.0 ppm). The 7-hydroxy group may appear as a broad singlet (δ ~12 ppm) .

- 13C-NMR confirms carbonyl groups (4-oxo at ~180 ppm) and ester carbonyl (~170 ppm). DEPT-135/90 distinguishes CH, CH2, and CH3 groups .

- Mass Spectrometry (MS):

- Infrared (IR) Spectroscopy:

Basic: What synthetic routes are optimal for preparing this compound?

Methodological Answer:

- Esterification: React 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)benzoic acid with methanol using catalytic H2SO4 or DCC/DMAP. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Coupling Reactions: Use Mitsunobu conditions (DIAD, PPh3) to link the chromene hydroxyl group to 4-hydroxybenzoic acid methyl ester .

- Purification: Column chromatography (silica gel, gradient elution with chloroform:methanol 9:1) followed by recrystallization in ethanol .

Basic: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

- Column: C18 reverse-phase (e.g., Chromolith® Silica Monolith, 4.6 × 100 mm).

- Mobile Phase: Acetonitrile:0.1% formic acid (70:30) at 1.0 mL/min .

- Detection: UV at 254 nm (chromene absorption) and 280 nm (benzoate).

- Validation Parameters:

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Assays: Conduct dose-response curves (e.g., 0.1–100 µM) in triplicate using standardized cell lines (e.g., HeLa or MCF-7).

- Control Variables:

- Solvent (DMSO ≤ 0.1%).

- Incubation time (24–72 h).

- Mechanistic Studies: Use siRNA knockdown or enzyme inhibitors to isolate pathways (e.g., ROS modulation via Nrf2) .

- Cross-Validate with Orthogonal Methods: Compare MTT assay results with flow cytometry (apoptosis) and Western blot (protein expression) .

Advanced: What strategies identify degradation products under stress conditions?

Methodological Answer:

- Forced Degradation:

- Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 h.

- Oxidation: Treat with 3% H2O2 at 25°C for 48 h.

- Photolysis: Expose to UV light (365 nm) for 72 h .

- Characterization:

Advanced: How to elucidate the compound’s metabolic fate in vitro?

Methodological Answer:

- Hepatocyte Incubation: Use primary human hepatocytes (1 × 10⁶ cells/mL) with 10 µM compound for 0–24 h.

- Sample Preparation: Quench with acetonitrile, centrifuge, and analyze supernatant via UPLC-QTOF-MS .

- Metabolite Identification:

Advanced: What computational tools predict solubility and polymorphism?

Methodological Answer:

- Solubility Prediction: Use Hansen solubility parameters (HSPiP software) with experimental validation via shake-flask method (logP ~2.5) .

- Polymorphism Screening:

Advanced: How to design SAR studies for derivative synthesis?

Methodological Answer:

- Substituent Modifications:

- Replace the methyl ester with ethyl or benzyl groups.

- Introduce halogens (e.g., Cl, F) at the chromene 6-position.

- Biological Testing:

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize stability in formulation buffers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.